molecular formula C17H26O13 B2421565 Methyl (1R,4aS,5S,6R,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate CAS No. 1621720-47-5

Methyl (1R,4aS,5S,6R,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

Cat. No. B2421565
CAS RN: 1621720-47-5
M. Wt: 438.382
InChI Key: QNOVPOGNFVHQOK-BYVZQPLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl (1R,4aS,5S,6R,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate” is a complex organic compound . It has a molecular formula of C27H38O14 . The average mass of the molecule is 586.582 Da and the monoisotopic mass is 586.226135 Da .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups . It contains a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms . The molecule also contains multiple hydroxyl groups and a carboxylate group .

Scientific Research Applications

1. Synthesis and Stereochemistry

Research has demonstrated the utility of this compound in the field of synthetic chemistry, particularly in the synthesis of complex molecules with high stereo- and enantioselectivity. For instance, the compound has been used in the asymmetric synthesis of C15 polyketide spiroketals, showcasing its role in producing single spiroketal structures with specific stereochemistry (Meilert, Pettit, & Vogel, 2004).

2. Antitumor and Antibacterial Activities

The compound's derivatives have shown significant antitumor and antibacterial activities. Spiroketals derived from this compound were assayed for their cytotoxicity towards various cancer cell lines, indicating potential in cancer research and drug development (Dai, Liu, & Yang, 2002).

3. Pharmaceutical Synthesis

Its utility extends to pharmaceutical synthesis, where it's been employed in the creation of complex molecular structures. This includes the synthesis of tricyclic products and the exploration of chemical reactions crucial for developing novel pharmaceuticals (Mara, Singh, Thomas, & Williams, 1982).

properties

IUPAC Name

methyl (1R,4aS,5S,6R,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O13/c1-16(25)10-15(30-14-9(21)8(20)7(19)6(3-18)29-14)28-4-5(13(24)27-2)17(10,26)12(23)11(16)22/h4,6-12,14-15,18-23,25-26H,3H2,1-2H3/t6-,7-,8+,9-,10+,11+,12-,14+,15+,16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOVPOGNFVHQOK-BYVZQPLGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(OC=C(C2(C(C1O)O)O)C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]2[C@H](OC=C([C@@]2([C@H]([C@H]1O)O)O)C(=O)OC)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 154831758

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